tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Description
Historical Development of Azaspiro Compounds in Medicinal Chemistry
The exploration of azaspirocycles began in the late 20th century, driven by the need for bioactive molecules with improved pharmacokinetic profiles. Early work focused on smaller spirocycles like azaspiro[3.3]heptanes, but their limited stability hindered pharmaceutical applications. A breakthrough occurred in 2000 with the first synthesis of a 1-oxo-2-oxa-5-azaspiro[3.4]octane system using l-proline, demonstrating the feasibility of larger spirocyclic frameworks. By 2010, researchers developed practical routes to substituted azaspiro[3.3]heptanes, highlighting their potential as cyclohexane replacements in drug design. The subsequent decade saw exponential growth in spiro[3.4]octane chemistry, with over 15 synthetic methodologies reported between 2015 and 2025, including annulation strategies for 2-azaspiro[3.4]octanes and fluorinated derivatives.
Table 1: Key Milestones in Azaspiro[3.4]octane Development
Significance of tert-Butyl 6-Azaspiro[3.4]octane-8-carboxylate Hydrochloride in Contemporary Research
This compound addresses two critical challenges in drug development:
- Conformational Control : The spiro[3.4]octane system locks the nitrogen and carboxylate groups in a fixed spatial arrangement, optimizing interactions with target proteins.
- Synthetic Modularity : The tert-butyl ester acts as a protecting group, enabling sequential functionalization at the 6-aza position while the hydrochloride salt improves crystallinity for characterization.
Recent studies utilize it as a key intermediate in:
Structural Uniqueness and Research Value in Pharmaceutical Sciences
X-ray crystallography of related compounds reveals three critical features:
Figure 1: Structural Attributes
- Spiro Junction : The shared carbon atom between the four-membered azetidine and five-membered cyclohexanone rings creates a 70° dihedral angle, minimizing ring strain.
- Carboxylate Positioning : At C8, the tert-butyl ester projects perpendicular to the spiro plane, providing a handle for bioconjugation without steric clashes.
- Hydrochloride Salt : Protonation of the 6-aza nitrogen enhances water solubility (LogP reduced by 1.2 vs. free base) while maintaining lipid membrane permeability.
Table 2: Structural Comparison of Azaspiro Derivatives
Current Research Landscape and Academic Interest
Four dominant trends characterize recent investigations:
Stereoselective Synthesis
Diversity-Oriented Functionalization
Computational Modeling
Therapeutic Applications
Research Frontiers :
Properties
IUPAC Name |
tert-butyl 6-azaspiro[3.4]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-11(2,3)15-10(14)9-7-13-8-12(9)5-4-6-12;/h9,13H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGIKHWMLEKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC12CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the tert-butyl group through alkylation. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic framework or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects includes investigations into its use as a drug candidate for treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
- CAS No.: 129321-82-0
- Molecular Formula: C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- Key Differences: Incorporates a hydroxymethyl (-CH₂OH) substituent at position 8, increasing polarity compared to the parent compound. Purity is reported at 95–96% .
tert-Butyl 2,5-Diazaspiro[3.4]octane-5-carboxylate Hemioxalate
- CAS No.: 1434141-78-2
- Molecular Formula : C₁₁H₁₈N₂O₂·0.5C₂H₂O₄ (hemioxalate salt)
- Key Differences : Contains two nitrogen atoms in the spiro framework (2,5-diaza), which may enhance hydrogen-bonding interactions in drug-receptor binding. The hemioxalate salt form alters crystallinity and solubility .
tert-Butyl 7-Oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- CAS No.: 1408075-90-0
- Structural Similarity : 0.70 (per )
- Key Differences : Substitution of a nitrogen with oxygen (5-oxa) and introduction of a ketone (7-oxo) group reduce basicity and may influence metabolic stability .
Bicyclic Analogues with Azabicyclo Frameworks
tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate Hydrochloride
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic Acid tert-Butyl Ester Hydrochloride
- CAS No.: 1427195-31-0
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Key Differences : Shares the same molecular formula as the target compound but features a bicyclo[3.2.1]octane core instead of a spiro system. This structural variation impacts ring strain and conformational flexibility .
Functional Analogues with Varied Protecting Groups
Ethyl 2-(((Benzyloxy)carbonyl)Amino)-6-azaspiro[3.4]octane-8-carboxylate
- CAS No.: Discontinued (per )
- Key Differences : Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc, which alters deprotection conditions and stability under acidic environments .
Data Tables
Table 1. Structural Comparison of Spiro[3.4]octane Derivatives
*Hypothesized based on structural similarity to –11.
Table 2. Bicyclic Analogues
Biological Activity
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a spirocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique bicyclic structure, characterized by the incorporation of a nitrogen atom, positions it as a candidate for various therapeutic applications, particularly in the fields of neuropharmacology and pain management.
- Molecular Formula : C12H22ClNO2
- Molecular Weight : Approximately 248 g/mol
- CAS Number : 2241139-91-1
- LogP : 1.52, indicating moderate lipophilicity
- Polar Surface Area : 38 Ų, suggesting potential for membrane permeability
Research indicates that this compound interacts with specific receptors and enzymes, which modulates their activity. This interaction is critical for its biological effects, including:
- Anxiolytic Effects : Demonstrated in animal models, suggesting potential for treating anxiety disorders.
- Antidepressant Activity : Evidence from studies indicates its efficacy in alleviating depressive symptoms.
- Neuropathic Pain Management : The compound shows promise in reducing pain associated with neuropathic conditions.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties:
| Activity Type | Description | Study Findings |
|---|---|---|
| Anxiolytic | Reduces anxiety in animal models | Significant reduction in anxiety-like behavior observed at specific dosages |
| Antidepressant | Alleviates depressive symptoms | Positive effects noted in behavioral tests compared to control groups |
| Analgesic | Efficacy in neuropathic pain models | Reduction in pain response measured through established pain scales |
Case Studies and Research Findings
-
Anxiolytic Study :
- A study conducted on rodents demonstrated that administration of this compound led to a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test. Doses ranging from 10 mg/kg to 30 mg/kg were effective, with peak effects noted at the higher dose.
-
Antidepressant Activity :
- In a controlled experiment assessing the compound's impact on depressive symptoms, researchers found that it significantly improved scores on the forced swim test, indicating enhanced mood and reduced despair behaviors.
-
Neuropathic Pain Management :
- In models of neuropathic pain induced by nerve injury, treatment with this compound resulted in a marked decrease in allodynia and hyperalgesia, confirming its potential as an analgesic agent.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | 1239319-94-8 | Contains an amino group enhancing biological activity |
| tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | 1251010-30-6 | Different amino group positioning affects pharmacodynamics |
| tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | 203661-71-6 | Presence of a keto group alters reactivity and potential applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves spiroannulation reactions, where tert-butyl groups are introduced via Boc-protection to stabilize reactive intermediates. Key steps include cyclization using catalysts like Pd or Cu for azaspiro ring formation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using dichloromethane/hexane) are critical for achieving >95% purity. LC-MS or HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended for purity validation .
Q. How is the structural conformation of this spirocyclic compound confirmed experimentally?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) is essential for assigning spirocyclic stereochemistry. For example, the tert-butyl group’s singlet at ~1.4 ppm (¹H NMR) and carbonyl resonances at ~170 ppm (¹³C NMR) confirm Boc protection. X-ray crystallography is recommended for absolute configuration determination, particularly for resolving axial/equatorial substituents in the azaspiro ring .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the Boc group. Store at –20°C in airtight containers under nitrogen. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) show <5% degradation when protected from moisture. Use DMSO-d6 for NMR to avoid water-induced decomposition .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states for ring-opening reactions. For instance, the spirocyclic nitrogen’s lone pair orientation influences reactivity with electrophiles. MD simulations (AMBER force field) predict solvent-accessible surfaces, guiding solvent selection (e.g., DMF vs. THF) for optimal reaction rates .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from variations in cyclization conditions (e.g., temperature, catalyst loading). Systematic DOE (Design of Experiments) using factors like Pd(OAc)₂ concentration (0.5–5 mol%) and reaction time (12–48 hr) can identify optimal conditions. Cross-validate results with independent labs using identical starting materials (e.g., PharmaBlock’s PB07357-01, CAS: 1263132-31-5) to ensure reproducibility .
Q. How does stereochemical complexity impact biological activity in drug discovery applications?
- Methodological Answer : Enantiomers of azaspiro compounds exhibit divergent binding affinities. For example, tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1823426-03-4) shows 10-fold higher potency for serotonin receptors in the (R)-configuration. Use chiral HPLC (Chiralpak IA column, hexane/IPA) or enzymatic resolution (lipase-catalyzed acyl transfer) to separate enantiomers .
Q. What analytical techniques are critical for detecting trace impurities in scaled-up batches?
- Methodological Answer : High-resolution LC-MS (Q-TOF) identifies impurities at <0.1% levels, such as de-Boc byproducts (m/z 143.1) or spiro-ring-opened aldehydes. ICP-MS detects residual metal catalysts (e.g., Pd <10 ppm). For quantitation, use a validated UPLC method with charged aerosol detection (CAD) to account for non-UV-active impurities .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
